molecular formula C10H8FIN2O2 B13676853 Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate

Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate

Cat. No.: B13676853
M. Wt: 334.09 g/mol
InChI Key: NFKMFRDJKBHPEY-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of fluoro and iodo substituents at the 6 and 3 positions, respectively, and an ethyl ester group at the 4 position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate typically involves multi-step procedures starting from commercially available precursors. One common route includes the following steps:

    Nitration and Reduction: Starting from 2-fluoroaniline, nitration followed by reduction yields 2-fluoro-3-nitroaniline.

    Cyclization: The nitroaniline derivative undergoes cyclization with hydrazine to form 6-fluoro-1H-indazole.

    Iodination: The indazole compound is then iodinated at the 3 position using iodine and a suitable oxidizing agent.

    Esterification: Finally, the carboxylation and esterification steps introduce the ethyl ester group at the 4 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group at the 3 position is highly reactive and can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The presence of the iodo group makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can introduce various aryl or alkynyl groups.

Scientific Research Applications

Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and specificity, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-fluoro-1H-indazole-4-carboxylate: Lacks the iodo group, which may affect its reactivity and biological activity.

    Ethyl 3-iodo-1H-indazole-4-carboxylate: Lacks the fluoro group, which may influence its chemical properties and interactions.

    Ethyl 6-chloro-3-iodo-1H-indazole-4-carboxylate: Contains a chloro instead of a fluoro group, which can alter its reactivity and biological effects.

Uniqueness

Ethyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate is unique due to the combination of fluoro and iodo substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-fluoro-3-iodo-2H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FIN2O2/c1-2-16-10(15)6-3-5(11)4-7-8(6)9(12)14-13-7/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKMFRDJKBHPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=NNC(=C12)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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